2,2'-Dithiobis(N-(3-chlorophenyl)benzamide)
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Overview
Description
2,2’-Dithiobis(N-(3-chlorophenyl)benzamide) is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two benzamide groups connected by a disulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(3-chlorophenyl)benzamide) typically involves the reaction of 3-chloroaniline with 2,2’-dithiodibenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of 2,2’-Dithiobis(N-(3-chlorophenyl)benzamide) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2’-Dithiobis(N-(3-chlorophenyl)benzamide) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The chlorine atom on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Substituted benzamides.
Scientific Research Applications
2,2’-Dithiobis(N-(3-chlorophenyl)benzamide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent and its ability to modulate biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’-Dithiobis(N-(3-chlorophenyl)benzamide) involves its interaction with molecular targets such as enzymes and receptors. The disulfide bond can undergo redox reactions, which may modulate the activity of target proteins. Additionally, the benzamide groups can interact with specific binding sites on proteins, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chlorophenyl)benzamide: Similar structure but lacks the disulfide bond.
2,2’-Dithiobis(benzamide): Similar structure but lacks the chlorine atom on the benzene ring.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: Contains additional chlorine atoms on the benzene ring.
Uniqueness
2,2’-Dithiobis(N-(3-chlorophenyl)benzamide) is unique due to the presence of both the disulfide bond and the chlorine atom on the benzene ring. This combination imparts distinct chemical properties and potential biological activities that are not observed in similar compounds.
Properties
CAS No. |
2634-29-9 |
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Molecular Formula |
C26H18Cl2N2O2S2 |
Molecular Weight |
525.5 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[[2-[(3-chlorophenyl)carbamoyl]phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C26H18Cl2N2O2S2/c27-17-7-5-9-19(15-17)29-25(31)21-11-1-3-13-23(21)33-34-24-14-4-2-12-22(24)26(32)30-20-10-6-8-18(28)16-20/h1-16H,(H,29,31)(H,30,32) |
InChI Key |
JYBJBVCVTSKZME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Cl)SSC3=CC=CC=C3C(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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